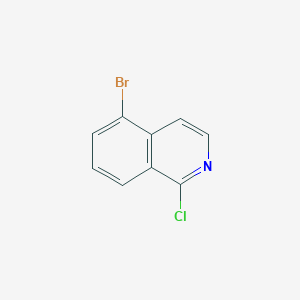

5-Bromo-1-chloroisoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Nucleus in Chemical Sciences

The isoquinoline nucleus, a heterocyclic aromatic organic compound, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.comnumberanalytics.comwiley.comtaylorandfrancis.com This structural motif is of immense interest in the chemical sciences due to its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic scaffold. amerigoscientific.comnumberanalytics.com First isolated from coal tar in the late 19th century, the isoquinoline framework is central to a large family of alkaloids, including well-known examples like morphine and codeine, which possess significant pharmacological properties. numberanalytics.comnih.gov

The versatility of the isoquinoline core allows for extensive chemical modification, leading to derivatives with a wide spectrum of applications. In medicinal chemistry, isoquinoline-based structures are considered "privileged scaffolds" because they can interact with a diverse range of biological targets. nih.gov This has led to their development as anticancer, antiviral, anti-inflammatory, antimicrobial, and antifungal agents. wiley.comnih.govchemimpex.com Beyond pharmaceuticals, isoquinoline derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, and have found applications in materials science for creating conductive polymers, optical materials, and organic light-emitting diodes (OLEDs). amerigoscientific.comnumberanalytics.com The presence of the nitrogen atom imparts basic properties to the molecule, influencing its reactivity, solubility, and interaction with other chemical species. amerigoscientific.com

Overview of Halogenation Patterns in Isoquinoline Derivatives

Halogenation—the introduction of one or more halogen atoms (F, Cl, Br, I) onto the isoquinoline core—is a powerful strategy for modulating the physicochemical properties of the resulting derivatives. The incorporation of halogens profoundly alters the electronic and steric characteristics of the heterocyclic system, which in turn influences the molecule's reactivity, selectivity, and biological activity.

The position and nature of the halogen substituent are critical. The electron-withdrawing effect of halogens, such as chlorine, can create regions of electron deficiency within the pyridine portion of the ring system, making certain positions more susceptible to nucleophilic attack. Conversely, the benzene ring can be activated or deactivated towards electrophilic substitution depending on the halogen's position. The size of the halogen atom also introduces steric effects that can direct the outcome of reactions and influence how the molecule binds to biological targets like enzymes.

Synthetic chemists strategically design specific halogenation patterns to fine-tune a molecule for a particular purpose. For instance, research has shown that altering the halogenation pattern can enhance the antiviral efficacy of isoquinoline derivatives or switch the selectivity of a compound between different enzyme targets. The diverse reactivity of different halogens (e.g., in cross-coupling reactions) is exploited to build more complex molecular architectures. This is illustrated by the varied synthetic utility of isomers such as 3-bromo-1-chloroisoquinoline, 6-bromo-1-chloroisoquinoline (B57692), and 7-bromo-1-chloroisoquinoline. chemimpex.comsmolecule.combldpharm.com

Specific Context of 5-Bromo-1-chloroisoquinoline within the Halogenated Isoquinoline Landscape

This compound is a dihalogenated derivative of isoquinoline that serves as a key intermediate and building block in modern organic synthesis. chembk.comguidechem.comcymitquimica.com Its defined substitution pattern, with a bromine atom at position 5 and a chlorine atom at position 1, provides distinct points of reactivity that can be addressed selectively in chemical reactions.

The chlorine atom at the 1-position is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this site. cymitquimica.com Simultaneously, the bromine atom at the 5-position is well-suited for participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds. biosynth.com This dual reactivity makes this compound a highly valuable and versatile precursor for the synthesis of more complex, substituted isoquinolines.

Its utility has been demonstrated in the preparation of compounds for various scientific fields. In medicinal chemistry, it has been used to synthesize 5-benzylisoquinoline derivatives investigated for the treatment of cardiovascular diseases. chembk.com In materials science, the compound and its derivatives have been explored for their photophysical properties, finding use as phosphors in light-emitting diodes (LEDs). biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34551-41-2 | chembk.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₉H₅BrClN | chembk.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 242.50 g/mol | chembk.combiosynth.com |

| Appearance | Solid / Off-white to pale yellow crystalline powder | sigmaaldrich.comforecastchemicals.com |

| Boiling Point | 349.5±22.0 °C (Predicted) | chembk.com |

| Density | 1.673 g/cm³ | chembk.com |

| pKa | 1.06±0.43 (Predicted) | chembk.com |

| InChI Key | XUWFLTLTPVIRCV-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of Selected Bromo-chloroisoquinoline Isomers

| Compound Name | CAS Number | Key Differentiating Features |

|---|---|---|

| This compound | 34551-41-2 | Chlorine at C1 allows for nucleophilic substitution; Bromine at C5 allows for cross-coupling. cymitquimica.com |

| 6-Bromo-1-chloroisoquinoline | 205055-63-6 | Serves as a key intermediate in the synthesis of pharmaceuticals, particularly anticancer agents. chemimpex.com |

| 7-Bromo-1-chloroisoquinoline | 215453-51-3 | A positional isomer used as a heterocyclic building block in chemical synthesis. bldpharm.com |

| 3-Bromo-1-chloroisoquinoline | 630422-00-3 | Exhibits potential antimicrobial and anticancer properties and is used as an intermediate. smolecule.com |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dichloro-4-iodoisoquinoline |

| 3-bromo-1-chloroisoquinoline |

| 5-benzylisoquinoline |

| 6-bromo-1-chloroisoquinoline |

| 7-bromo-1-chloroisoquinoline |

| Benzene |

| Bromine |

| Chlorine |

| Codeine |

| Morphine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWFLTLTPVIRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611283 | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-41-2 | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Chloroisoquinoline and Analogous Halogenated Isoquinolines

De Novo Synthesis Approaches to the Isoquinoline (B145761) Core

De novo synthesis provides a powerful route to complex isoquinoline derivatives by building the heterocyclic ring system from the ground up. This allows for the incorporation of desired substituents at specific positions by selecting appropriately functionalized starting materials.

Cyclization Reactions for Isoquinoline Ring Formation

Several classical named reactions are fundamental to the formation of the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclodehydration of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline. pharmaguideline.com The intermediate is then dehydrogenated, often using palladium, to yield the aromatic isoquinoline. pharmaguideline.comiust.ac.ir The choice of acylating agent and the substituents on the phenylethylamine ring dictate the substitution pattern of the final product.

Pictet-Spengler Reaction : In this reaction, a β-phenylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comacs.orgacs.org Similar to the Bischler-Napieralski reaction, an oxidation step is required to achieve the fully aromatic isoquinoline ring. The reaction proceeds under mild conditions, especially if the phenyl ring possesses electron-donating groups. pharmaguideline.com

Pomeranz-Fritsch Reaction : This method involves the acid-promoted synthesis of isoquinoline from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine to form a benzalaminoacetal intermediate. acs.orgwikipedia.orgtutorsglobe.com Subsequent acid-catalyzed cyclization and elimination of alcohol molecules yield the isoquinoline core. wikipedia.org Lewis acids have also been employed to promote this cyclization. wikipedia.org

Table 1: Comparison of Major Isoquinoline Ring Formation Reactions

| Reaction Name | Key Precursors | Initial Product | Key Features |

|---|---|---|---|

| Bischler-Napieralski | N-Acyl-β-phenylethylamine | 3,4-Dihydroisoquinoline | Requires strong acid catalyst (e.g., POCl3, P2O5) and subsequent oxidation. pharmaguideline.comiust.ac.ir |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Proceeds under milder, acid-catalyzed conditions; requires subsequent oxidation. pharmaguideline.comacs.org |

| Pomeranz-Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Isoquinoline | Directly yields the aromatic isoquinoline core via acid-catalyzed cyclization. acs.orgwikipedia.org |

Strategies for Regioselective Halogen Introduction at Positions 1 and 5

Achieving the specific 1-chloro-5-bromo substitution pattern via a de novo approach necessitates the use of starting materials that already contain the halogen atoms or precursors that direct their installation.

For instance, in a Pomeranz-Fritsch type synthesis, one could start with a 2-bromobenzaldehyde. After the formation of the isoquinoline ring, the bromine atom would be at the 5-position. The chlorine at the 1-position is more challenging to introduce directly during these cyclizations. A more common strategy involves carrying a functional group that can be later converted to a chlorine atom.

Similarly, for the Bischler-Napieralski or Pictet-Spengler reactions, a 2-bromo-β-phenylethylamine could be used as the starting material. This would place the bromine at the 5-position of the resulting isoquinoline. The substituent at the 1-position is derived from the aldehyde (in Pictet-Spengler) or the acyl group (in Bischler-Napieralski), but direct introduction of chlorine at this position during cyclization is not a standard procedure. Therefore, de novo syntheses are excellent for establishing the C5-bromo substitution, but the C1-chloro group is typically introduced in a subsequent step.

Functional Group Transformations on Pre-existing Isoquinoline Scaffolds

Modifying a readily available isoquinoline ring is often a more direct and versatile approach to synthesizing specific halogenated derivatives like 5-Bromo-1-chloroisoquinoline. This strategy relies on the inherent reactivity of the isoquinoline nucleus.

Halogenation Reactions (Bromination and Chlorination)

Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom.

Bromination : The direct bromination of isoquinoline is a well-established method for introducing a bromine atom at the C5 position. The reaction is typically carried out using bromine in the presence of a Lewis acid like aluminum trichloride, which gives 5-bromoisoquinoline (B27571) in good yield. tutorsglobe.comthieme-connect.de Another effective method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. google.com This regioselectivity is a result of the electronic properties of the bicyclic system. tutorsglobe.com

Chlorination : Direct electrophilic chlorination at the C1 position is not feasible due to the deactivation of the pyridine ring. The C1 position is electron-deficient and thus not susceptible to electrophilic attack. Instead, this position is prone to nucleophilic attack. iust.ac.ir

Table 2: Direct Bromination of Isoquinoline

| Reagents | Conditions | Major Product | Reported Yield |

|---|---|---|---|

| Br2, AlCl3 | 75 °C | 5-Bromoisoquinoline | 42-46% google.com |

| NBS, conc. H2SO4 | -20 °C | 5-Bromoisoquinoline | Not specified google.com |

A powerful and widely used strategy to introduce substituents at the C1 position of isoquinoline involves the use of an N-oxide intermediate. This approach reverses the normal electronic character of the C1 position, making it susceptible to nucleophilic substitution.

The synthesis of this compound via this route typically involves a three-step sequence starting from isoquinoline:

Electrophilic Bromination : As described previously, isoquinoline is first brominated to yield 5-bromoisoquinoline. tutorsglobe.comgoogle.com

N-Oxidation : The resulting 5-bromoisoquinoline is then oxidized to form 5-bromoisoquinoline N-oxide. This is commonly achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

Deoxygenative Chlorination : The final step involves treating the 5-bromoisoquinoline N-oxide with a chlorinating agent that also acts as a deoxygenating agent. Phosphoryl chloride (POCl₃) is the most common reagent for this transformation, efficiently converting the N-oxide to the 1-chloroisoquinoline (B32320) derivative. thieme-connect.dechemicalbook.com Other reagents like sulfuryl chloride (SO₂Cl₂) or a combination of triphenylphosphine (B44618) and trichloroacetonitrile (B146778) (PPh₃/Cl₃CCN) can also be used for the regioselective chlorination of isoquinoline N-oxides. researchgate.netresearchgate.net

This deoxygenative halogenation pathway is highly efficient for installing a chlorine atom specifically at the C1 position, making it the preferred method for completing the synthesis of this compound from a pre-formed isoquinoline scaffold. thieme-connect.deresearchgate.net

Interconversion of Halogen Atoms and Other Substituents

The functionalization of the isoquinoline scaffold can be effectively achieved through the interconversion of existing substituents, particularly halogen atoms. One of the most widely utilized transformations in isoquinoline chemistry is the conversion of isoquinolin-1(2H)-ones into 1-haloisoquinolines. thieme-connect.de This is typically accomplished by treating the isoquinolinone with a phosphoryl halide, such as phosphoryl chloride (POCl₃), to yield the corresponding 1-chloroisoquinoline. thieme-connect.dechemicalbook.com For instance, 6-bromo-1-hydroxyisoquinoline can be converted to 6-bromo-1-chloroisoquinoline (B57692) by heating with POCl₃. chemicalbook.com

Halogen atoms on the isoquinoline ring can also be interconverted or removed. Catalytic hydrogenolysis, often using hydrogen gas over a palladium catalyst, is a useful method for the dehalogenation of bromo- and chloroisoquinolines. thieme-connect.de Another important reaction is the metal-halogen exchange, which is often complicated by competing nucleophilic addition but can be achieved at low temperatures. iust.ac.ir This process allows for the generation of lithio-isoquinolines, which can then be reacted with various electrophiles to introduce new functional groups. iust.ac.ir

Furthermore, base-catalyzed halogen migration, known as the halogen dance reaction, represents a sophisticated method for isomerizing halogenated heterocycles. researchgate.netclockss.orgresearchgate.net This reaction, typically induced by strong bases like lithium diisopropylamide (LDA), allows for the migration of a halogen atom to a different position on the ring, providing access to isomers that are difficult to synthesize directly. researchgate.netresearchgate.net While less common for direct interconversion, this rearrangement underscores the mobility of halogens on the heterocyclic core under specific conditions. clockss.org

| Starting Material | Reagents | Product | Transformation Type | Reference |

| Isoquinolin-1(2H)-one | POCl₃ | 1-Chloroisoquinoline | Oxygen to Halogen | thieme-connect.de |

| 6-Bromo-1-hydroxyisoquinoline | POCl₃, 100°C | 6-Bromo-1-chloroisoquinoline | Oxygen to Halogen | chemicalbook.com |

| Halogenated Isoquinoline | H₂, Pd/CaCO₃ | Dehalogenated Isoquinoline | Halogen Removal | thieme-connect.de |

| Halogenated Isoquinoline | Strong Base (e.g., LDA) | Isomeric Halogenated Isoquinoline | Halogen Migration (Halogen Dance) | researchgate.netresearchgate.net |

Catalytic Approaches in the Synthesis of Halogenated Isoquinolines

Catalytic methods have revolutionized the synthesis of substituted isoquinolines, offering high efficiency, selectivity, and functional group tolerance. These approaches can be broadly categorized into transition metal-mediated cross-coupling reactions and, more recently, organocatalytic or metal-free routes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, using halogenated isoquinolines as electrophilic partners. eie.grmdpi.com Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to bromoisoquinolines. thieme-connect.de For example, 4-bromoisoquinoline (B23445) can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to introduce aryl groups onto the isoquinoline core. thieme-connect.de

Other metals such as nickel, copper, ruthenium, and rhodium also catalyze a variety of coupling reactions. rsc.orgorganic-chemistry.org A Ni(0) catalyst, for instance, can facilitate C-C bond formation between aryl boronic acids and isoquinoline derivatives under mild conditions. rsc.org Copper-catalyzed cyclization reactions are also employed to construct the isoquinoline ring itself from simpler precursors. organic-chemistry.org These diverse catalytic systems enable the introduction of a wide array of substituents (aryl, alkyl, alkenyl, etc.) at positions defined by the initial halogen placement, making them indispensable for creating libraries of complex isoquinoline derivatives. mdpi.comrsc.org

| Catalyst Type | Reaction Name | Coupling Partners | Bond Formed | Reference |

| Palladium (Pd) | Suzuki-Miyaura | Haloisoquinoline + Organoboron reagent | C-C (Aryl) | thieme-connect.de |

| Nickel (Ni) | Cross-Coupling | Isoquinoline derivative + Aryl boronic acid | C-C (Aryl) | rsc.org |

| Ruthenium (Ru) | Annulation | Aryl ketoxime + Alkyne | C-C / C-N | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation/Annulation | Oxime + Alkyne | C-C / C-N | organic-chemistry.org |

| Copper (Cu) | Tandem Cyclization | 2-Bromoaryl ketone + Alkyne + CH₃CN | C-C / C-N | organic-chemistry.org |

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by goals of cost reduction and sustainability. mdpi.comnih.gov Several metal-free and organocatalytic strategies for the synthesis and functionalization of quinolines and isoquinolines have emerged. nih.govrsc.org

One notable metal-free approach is the direct C-H halogenation of the heterocyclic core. rsc.org For example, 8-substituted quinolines can be regioselectively halogenated at the C5 position using inexpensive and atom-economical trihaloisocyanuric acid as the halogen source under ambient conditions. rsc.org Iodine-mediated reactions have also proven effective; molecular iodine can promote the synthesis of 1-aryl isoquinolines from isoindoloisoquinolinones through oxidative dehydrogenation. semanticscholar.org Similarly, hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) can be used to synthesize isoquinolones from substituted benzamides and alkynes in a metal-free oxidative cycloaddition. figshare.com

Electrophilic cyclization of iminoalkynes using electrophiles such as molecular iodine (I₂) or iodine monochloride (ICl) provides a mild and efficient route to halogenated isoquinolines. organic-chemistry.org Furthermore, organocatalysis, using small organic molecules to catalyze reactions, has been applied to the synthesis of isoquinoline alkaloids, often involving the stereoselective addition of nucleophiles to isoquinolinium ions. researchgate.net Organoselenium compounds have also been used to catalyze aza-Wacker type reactions to form isoquinoline derivatives. researchgate.netresearchgate.net

| Methodology | Reagents/Catalyst | Transformation | Key Feature | Reference |

| Remote C-H Halogenation | Trihaloisocyanuric Acid | C-H to C-X (X=Cl, Br, I) | Metal-free, Regioselective | rsc.org |

| Oxidative Dehydrogenation | Molecular Iodine (I₂) | Ring opening/aromatization | Metal-free | semanticscholar.org |

| Oxidative Cycloaddition | PIFA, TFA | Benzamide + Alkyne → Isoquinolone | Metal-free, Iodine(III)-promoted | figshare.com |

| Electrophilic Ring Closure | I₂, ICl | Iminoalkyne → Haloisoquinoline | Metal-free, Mild conditions | organic-chemistry.org |

| Aza-Wacker Reaction | Organoselenium catalyst | Olefinic hydrazone → Isoquinolinium imide | Organocatalytic | researchgate.netresearchgate.net |

Purification and Isolation Techniques for this compound Derivatives

The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to obtain the product in high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities present.

Crystallization is a common and effective method for purifying solid derivatives. A detailed procedure for the related compound, 5-bromo-8-nitroisoquinoline (B189721), involves recrystallization from a mixed solvent system of heptane (B126788) and toluene. orgsyn.org The crude product is suspended in the solvent mixture, heated to reflux to ensure complete dissolution, and then filtered while hot to remove insoluble impurities. orgsyn.org Slow cooling of the filtrate allows for the formation of pure crystals, which can then be isolated by filtration. orgsyn.org

Column chromatography is a versatile and widely used technique for separating complex mixtures. orgsyn.org Silica gel is the most common stationary phase for halogenated isoquinolines. chemicalbook.com The choice of eluent (mobile phase) is critical for achieving good separation. For example, 6-bromo-1-chloroisoquinoline has been purified using a mixture of dichloromethane (B109758) and hexane. chemicalbook.com For 5-bromo-8-nitroisoquinoline, gradients of dichloromethane/diethyl ether or dichloromethane/ethyl acetate (B1210297) have been employed. orgsyn.org The fractions containing the desired product are collected, combined, and the solvent is removed in vacuo to yield the purified compound.

In cases where separation is difficult or for small-scale purifications, preparative thin-layer chromatography (TLC) can be utilized. nih.gov This technique uses larger TLC plates to separate quantities of material, which are then scraped from the plate and extracted with a suitable solvent. nih.gov After any purification method, the purity of the final product is typically confirmed by analytical techniques such as NMR spectroscopy and elemental analysis. orgsyn.org

Chemical Reactivity and Transformation Studies of 5 Bromo 1 Chloroisoquinoline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic systems. In the context of 5-bromo-1-chloroisoquinoline, the electronic properties of the isoquinoline (B145761) ring system play a crucial role in directing the regiochemical outcome of these reactions.

The C-1 position of the isoquinoline ring is electronically analogous to the α-position of a pyridine (B92270) ring. It is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution reaction. Consequently, the chlorine atom at the C-1 position is highly susceptible to displacement by a wide range of nucleophiles.

Reactions with nucleophiles such as amines, alkoxides, and thiolates proceed readily at the C-1 position, often under mild conditions, to yield the corresponding 1-substituted-5-bromoisoquinolines. This high reactivity makes the C-1 chloro group an excellent leaving group for introducing diversity at this position. For instance, the reaction with ammonia (B1221849) or primary amines can be used to synthesize 1-amino-5-bromoisoquinoline derivatives, which are valuable precursors for further synthetic elaborations.

| Nucleophile | Reagent Example | Conditions | Product |

| Amine | Ammonia (NH₃) | Heat, Solvent (e.g., EtOH) | 5-Bromo-1-aminoisoquinoline |

| Alkoxide | Sodium Methoxide (NaOMe) | RT or Heat, Solvent (e.g., MeOH) | 5-Bromo-1-methoxyisoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | RT, Solvent (e.g., DMF) | 5-Bromo-1-(phenylthio)isoquinoline |

This table presents representative examples of nucleophilic substitution at the C-1 position.

In contrast to the activated C-1 position, the C-5 bromine is located on the carbocyclic (benzene) portion of the isoquinoline ring. This position is not directly activated by the ring nitrogen for SNAr reactions. Therefore, the C-5 bromine is significantly less reactive towards nucleophilic displacement under typical SNAr conditions. For a nucleophilic substitution to occur at this site, much harsher reaction conditions or a different reaction mechanism, such as one involving benzyne (B1209423) intermediates, would be required, and such reactions are not commonly observed. This inertness under SNAr conditions is a key feature that allows for selective chemistry at the C-1 position.

Given the pronounced difference in electronic activation between the C-1 and C-5 positions, competitive nucleophilic aromatic substitution is generally not a significant issue. Under standard SNAr conditions, nucleophiles will overwhelmingly attack the C-1 position, leaving the C-5 bromine intact. This inherent chemoselectivity is a major synthetic advantage of this substrate, as it allows for the clean and predictable formation of 1-substituted-5-bromoisoquinolines. The preservation of the bromine atom at C-5 allows this position to be targeted in subsequent transformations that utilize different reaction manifolds, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, the success of these reactions hinges on the ability to achieve site-selectivity, reacting at one halogen while leaving the other untouched.

The selectivity of palladium-catalyzed cross-coupling reactions on substrates with multiple different halogens is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bonds. illinois.edu The bond dissociation energies (BDEs) for C-X bonds follow the trend C-I < C-Br < C-Cl. Consequently, the oxidative addition step is typically fastest for C-I bonds, followed by C-Br bonds, and slowest for C-Cl bonds.

In this compound, the C-Br bond at the C-5 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C-1 position. This difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C-5 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, a variety of coupling partners can be introduced at the C-5 position while preserving the C-1 chlorine for subsequent functionalization. nih.govrsc.org

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form C-C bonds. organic-chemistry.orgbenthamdirect.com

Heck Reaction: Coupling with alkenes to form substituted alkenes. wikipedia.orgdrugfuture.comorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product (Selective at C-5) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 1-Chloro-5-phenylisoquinoline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 1-Chloro-5-styrylisoquinoline |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | 1-Chloro-5-(phenylethynyl)isoquinoline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | 1-Chloro-5-(morpholino)isoquinoline |

This table provides illustrative examples of selective cross-coupling reactions at the C-5 bromine position.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the substrate. For this compound, this step is the selectivity-determining step. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will selectively insert into the C-5 bromine bond to form a Pd(II) intermediate. illinois.edu

Transmetalation: The organic group from the coupling partner (e.g., from an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on dihalogenated systems have shown that the choice of ligand on the palladium catalyst can also influence selectivity, although the inherent reactivity difference between C-Br and C-Cl bonds is the dominant factor. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, leading to more efficient catalytic turnovers. The precise tuning of these parameters is crucial for achieving high yields and selectivities in the synthesis of complex isoquinoline derivatives. mit.edunih.gov

Oxidation and Reduction Reactions

The reactivity of this compound in oxidation and reduction reactions is primarily centered on the modification of the core heterocyclic structure and the transformation of substituents on the aromatic rings. These reactions are crucial for converting the parent compound into various derivatives with altered electronic and steric properties.

Modification of the Isoquinoline Ring System

Reduction of the isoquinoline ring system, particularly the nitrogen-containing ring, is a common strategy to produce tetrahydroisoquinoline and decahydroisoquinoline (B1345475) scaffolds, which are prevalent in natural products and pharmacologically active molecules. Catalytic hydrogenation is a frequently employed method for this transformation.

In studies involving closely related 5-bromoisoquinoline (B27571) derivatives, the isoquinoline nucleus has been fully reduced. For instance, the one-step hydrogenolysis and catalytic hydrogenation of 5-bromo-8-nitro-2-methylisoquinolium tosylate leads to the formation of isomeric 8-amino-2-methyl-decahydroisoquinolines. researchgate.net This reaction demonstrates that under specific catalytic conditions, both the pyridinoid ring can be saturated and substituents on the benzenoid ring can be transformed simultaneously. The process yields a mixture of diastereoisomers, the separation of which can be achieved through fractional crystallization of their acetamide (B32628) derivatives. researchgate.net

Table 1: Reduction of a 5-Bromoisoquinoline Derivative

| Starting Material | Reagents & Conditions | Product(s) | Outcome | Reference |

|---|

Selective Functional Group Alterations

Selective reduction of functional groups on the this compound framework, without altering the core aromatic system, allows for the synthesis of diverse intermediates. The selective reduction of a nitro group is a well-documented example in substituted 5-bromoisoquinolines.

Research on the synthesis of 8-substituted tetrahydroisoquinolines has utilized 5-bromo-8-nitroisoquinoline (B189721) as a key intermediate. researchgate.net In this synthetic route, the nitro group at the C-8 position is selectively reduced to an amino group (NH₂) to yield 8-amino-5-bromoisoquinoline. This amino group can then be further transformed into other functionalities, such as hydroxyl, cyano, or oxime groups, via Sandmeyer-like reactions. researchgate.net These transformations highlight the ability to selectively manipulate substituents on the benzenoid ring while leaving the bromo group and the isoquinoline core intact. researchgate.net

Radical-Mediated Transformations

Radical chemistry offers powerful methods for functionalizing heterocyclic compounds like this compound. These transformations often proceed under mild conditions and can provide access to complex molecular architectures that are difficult to achieve through traditional ionic pathways.

Halogen-Atom Transfer (XAT) Chemistry

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is abstracted from an organic halide by a radical species. unirioja.es This process generates a new carbon-centered radical from the organic halide, which can then participate in subsequent reactions. The activation of carbon-halogen bonds via XAT is a key step in many synthetic transformations, including Minisci-type reactions. unirioja.eschemrxiv.org

For this compound, the two carbon-halogen bonds (C-Cl at position 1 and C-Br at position 5) are potential sites for XAT. The relative ease of abstraction typically follows the order C-I > C-Br > C-Cl, suggesting that the C-Br bond at the 5-position would be more susceptible to XAT than the C-Cl bond. This selective activation could, in principle, allow for the generation of an isoquinolyl radical at the C-5 position, which could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. While specific examples utilizing this compound in XAT-driven Minisci reactions are not extensively detailed, the general mechanism provides a plausible route for its C-H functionalization. chemrxiv.org

Hydrogen-Atom Transfer (HAT) Approaches

Hydrogen-atom transfer (HAT) involves the abstraction of a hydrogen atom by a radical, and it is a cornerstone of many C-H functionalization strategies. nih.govnih.gov Intramolecular HAT, particularly 1,5-HAT, is a powerful tool for achieving regioselective functionalization of remote, unactivated C(sp³)–H bonds. nih.govrsc.org This process typically involves generating a heteroatom-centered radical (e.g., nitrogen or oxygen) on a side chain, which then abstracts a hydrogen atom from the fifth position (typically a C-H bond) through a quasi-six-membered ring transition state. rsc.org

For a molecule like this compound, HAT reactions would necessitate the presence of a suitable side chain, as the core aromatic structure lacks abstractable hydrogen atoms for typical HAT processes. If an alkylamine or alcohol side chain were introduced onto the isoquinoline nucleus, it could be converted into a nitrogen- or oxygen-centered radical. This radical could then initiate a 1,5-HAT cascade to functionalize a C-H bond on the side chain, leading to cyclized or further elaborated products. nih.govrsc.org

Table 2: Comparison of Radical Atom Transfer Processes

| Process | Description | Relevance to this compound |

|---|---|---|

| Halogen-Atom Transfer (XAT) | A radical abstracts a halogen atom (Cl or Br) from the molecule to generate a carbon-centered radical on the isoquinoline ring. unirioja.es | The C-Br bond at position 5 is the more likely site for abstraction, enabling subsequent functionalization at this position. unirioja.es |

| Hydrogen-Atom Transfer (HAT) | A radical abstracts a hydrogen atom. Intramolecular 1,5-HAT is common for functionalizing remote C-H bonds. nih.govrsc.org | Would require derivatization with a side chain containing an abstractable C-H bond to be applicable. nih.gov |

Reactions with Other Functional Groups

The presence of two distinct halogen atoms on the this compound scaffold makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. The chlorine atom at the C-1 position and the bromine atom at the C-5 position exhibit different reactivities, which can be exploited for selective and sequential functionalization.

The C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making the 1-chloro substituent susceptible to nucleophilic substitution and coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are effective for forming new bonds at this position. For example, 1-chloroisoquinolines can be coupled with boronic acids, alkenes, and terminal alkynes. thieme-connect.de

Similarly, the bromo group at the C-5 position is a standard handle for cross-coupling reactions. The differential reactivity between aryl chlorides and aryl bromides in palladium catalysis (C-Br bonds typically react under milder conditions than C-Cl bonds) allows for regioselective transformations. One could first perform a coupling reaction at the more reactive C-5 bromine position, followed by a second coupling at the C-1 chlorine position under more forcing conditions. This stepwise approach enables the controlled synthesis of complex, unsymmetrically disubstituted isoquinolines.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd(PPh₃)₄, base | 1-Aryl/vinyl-5-bromoisoquinoline or 5-Aryl/vinyl-1-chloroisoquinoline | thieme-connect.de |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Alkynyl-5-bromoisoquinoline or 5-Alkynyl-1-chloroisoquinoline | thieme-connect.de |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, base | 1-Alkenyl-5-bromoisoquinoline or 5-Alkenyl-1-chloroisoquinoline | nih.gov |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | 1-Amino-5-bromoisoquinoline or 5-Amino-1-chloroisoquinoline | N/A |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Chloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5-Bromo-1-chloroisoquinoline, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

¹H NMR Spectral Analysis and Proton Environments

Based on the general principles of ¹H NMR and data from analogous structures, a theoretical analysis would predict a complex aromatic region in the spectrum. The protons on the isoquinoline (B145761) core would exhibit chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents (bromine and chlorine). The relative positions of these substituents would lead to a unique splitting pattern for each proton. However, without experimental data, a precise assignment of chemical shifts and coupling constants remains speculative.

Table 1: Predicted ¹H NMR Data for this compound (Theoretical)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

Note: This table cannot be populated with accurate data due to the absence of experimental findings in the reviewed literature.

¹³C NMR Spectral Analysis and Carbon Framework

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for this compound is not available in the public domain. A ¹³C NMR spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline ring system. The chemical shifts of these carbons would be significantly influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms. The carbon atom attached to the chlorine (C-1) and the carbon atom attached to the bromine (C-5) would be expected to show significant downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound (Theoretical)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Note: This table cannot be populated with accurate data due to the absence of experimental findings in the reviewed literature.

Heteronuclear NMR (e.g., ¹¹B NMR for boronated derivatives)

The study of boronated derivatives of this compound using ¹¹B NMR spectroscopy could provide valuable insights into their electronic structure and reactivity. However, a search of the scientific literature did not yield any reports on the synthesis or ¹¹B NMR characterization of such derivatives. Therefore, no data can be presented for this section.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimentally recorded and assigned FT-IR spectrum for this compound has been found in the surveyed literature. A theoretical FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the isoquinoline core, and C-Cl and C-Br stretching vibrations. The precise frequencies of these vibrations would be sensitive to the substitution pattern.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data not available |

| C=C/C=N Ring Stretch | Data not available |

| C-H In-plane Bend | Data not available |

| C-H Out-of-plane Bend | Data not available |

| C-Cl Stretch | Data not available |

| C-Br Stretch | Data not available |

Note: This table cannot be populated with accurate data due to the absence of experimental findings in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. As with the other spectroscopic methods, there is no available experimental FT-Raman data for this compound in the scientific literature. An FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Br and C-Cl stretching vibrations.

Table 4: Predicted FT-Raman Shifts for this compound (Theoretical)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | Data not available |

| C=C/C=N Ring Stretch | Data not available |

| C-H Bending | Data not available |

| C-Cl Stretch | Data not available |

| C-Br Stretch | Data not available |

Note: This table cannot be populated with accurate data due to the absence of experimental findings in the reviewed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the presence of bromine and chlorine atoms through their distinct isotopic patterns. The molecular ion peak ([M]+) would appear as a cluster of peaks due to the natural abundance of 79Br (50.69%), 81Br (49.31%), 35Cl (75.77%), and 37Cl (24.23%). This results in a characteristic M, M+2, and M+4 pattern, which provides strong evidence for the presence of one bromine and one chlorine atom in the molecule. The nominal molecular weight of this compound is 242.50 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The calculated exact mass of this compound (C9H5BrClN) is 240.92939 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would unequivocally confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This precision is crucial for structural confirmation in chemical synthesis and analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often by observing protonated molecules ([M+H]+) or other adducts. While this compound itself is a neutral molecule, ESI-MS can be used to analyze it by forming various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts of this compound. uni.lu These predictions are valuable for ion mobility-mass spectrometry studies, aiding in the identification and characterization of the molecule in complex mixtures.

Below is an interactive table of predicted adducts and their corresponding calculated mass-to-charge ratios (m/z) and collision cross-section (CCS) values. uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.93668 | 137.7 |

| [M+Na]⁺ | 263.91862 | 152.4 |

| [M-H]⁻ | 239.92212 | 144.0 |

| [M+NH₄]⁺ | 258.96322 | 160.1 |

| [M+K]⁺ | 279.89256 | 139.4 |

| [M+HCOO]⁻ | 285.92760 | 154.2 |

| [M+CH₃COO]⁻ | 299.94325 | 153.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

X-ray Crystallography and Solid-State Structure Elucidation

Despite the power of this technique for structural elucidation, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and crystal packing arrangement are not currently available.

Computational and Theoretical Investigations of 5 Bromo 1 Chloroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like 5-Bromo-1-chloroisoquinoline from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the ground-state properties of organic molecules. researchgate.net DFT methods are favored for their balance of computational cost and accuracy. In a typical DFT study of a molecule such as this compound, the geometry would first be optimized to find the lowest energy conformation.

For instance, studies on the related molecule 1-chloroisoquinoline (B32320) have utilized the B3LYP functional with a 6-31+G(d,p) basis set to perform geometry optimization and vibrational frequency calculations. researchgate.net Such calculations for this compound would yield key data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. These geometric parameters are crucial for understanding the steric and electronic effects of the bromine and chlorine substituents on the isoquinoline (B145761) core.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), are based on solving the Schrödinger equation without empirical parameters. nih.gov While often more computationally demanding than DFT, they provide a fundamental theoretical description of the molecular system. A study on 7-bromo-5-chloro-8-hydroxyquinoline employed the HF method with a 6-31G** basis set for geometry optimization. nih.gov For this compound, an ab initio calculation would provide optimized structural parameters and vibrational modes, which can be compared with experimental data if available. researchgate.net Comparing results from both DFT and ab initio methods allows for a more robust validation of the predicted properties.

| Method | Basis Set (Example) | Typical Outputs |

| Density Functional Theory (DFT) | 6-31+G(d,p) | Optimized geometry (bond lengths, angles), vibrational frequencies, electronic properties (HOMO/LUMO energies), MEP maps, partial charges. |

| Ab Initio (Hartree-Fock) | 6-31G** | Optimized geometry, vibrational frequencies, fundamental electronic structure. |

Electronic Structure Analysis

Analysis of the electronic structure reveals detailed information about the distribution of electrons within the molecule, which is key to predicting its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of electronegative halogen atoms and the aromatic system would influence the energies of these orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap. This analysis helps in predicting whether the molecule is more likely to participate in reactions as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO).

For the related 1-chloroisoquinoline, DFT calculations have been used to determine these global reactivity descriptors. researchgate.net Similar calculations for this compound would provide the values presented in the illustrative table below.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

Charge Distribution and Atomic Partial Charges

The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on different atoms. Several computational methods, such as Mulliken population analysis, Natural Population Analysis (NPA), and Hirshfeld population analysis, are used to calculate these atomic partial charges. nih.govresearchgate.net

These charges are crucial for understanding the polarity of the molecule and its electrostatic interactions. In this compound, the electronegative nitrogen, chlorine, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. The specific values of these charges, obtained from quantum chemical calculations, provide a quantitative basis for describing the molecule's dipole moment and its ability to engage in electrostatic interactions with other molecules.

Aromaticity and Stability Assessments

Aromaticity and molecular stability are fundamental properties that dictate the behavior of a compound. Computational methods provide significant insights into these characteristics.

Energy Gap Determination and Molecular StabilityThe stability of a molecule can be correlated with its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO energy gap.

A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. Molecules with a large gap are generally less likely to undergo chemical reactions as it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity. These "soft" molecules are more polarizable and readily participate in chemical reactions.

Determining the HOMO-LUMO energy gap for this compound through quantum chemical calculations would provide critical information about its stability and reactivity profile. Specific values for the HOMO energy, LUMO energy, and the resulting energy gap are not available in the reviewed literature.

Chemical Reactivity and Selectivity Prediction

Computational methods are powerful tools for predicting how and where a molecule will react.

Fukui Functions and Dual Descriptors for Electrophilic/Nucleophilic SitesFukui functions are used within Density Functional Theory (DFT) to identify the most reactive sites within a molecule. They indicate how the electron density at a specific point changes with the addition or removal of an electron.

The nucleophilic Fukui function (f+) identifies sites that are most susceptible to an attack by a nucleophile (i.e., the most electrophilic sites).

The electrophilic Fukui function (f-) points to the sites most likely to be attacked by an electrophile (i.e., the most nucleophilic sites).

The dual descriptor (Δf) is a more refined tool that combines these two functions. It can unambiguously identify regions where a molecule will act as an electrophile (Δf > 0) or a nucleophile (Δf < 0). An analysis of these descriptors for this compound would map out its reactive centers, predicting, for instance, which carbon or nitrogen atoms are most likely to participate in electrophilic or nucleophilic substitution reactions. No such analysis for this compound has been found in published research.

Global and Local Reactivity DescriptorsIn addition to local, site-specific descriptors like Fukui functions, global reactivity descriptors provide insight into the reactivity of the molecule as a whole. These are often calculated from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular recognition, crystal packing, and interactions with biological targets. NCI analysis is a computational technique that allows for the visualization of these weak interactions in three-dimensional space. The analysis is based on the electron density and its derivatives. The results are typically displayed as colored surfaces, where different colors indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

An NCI analysis of a this compound dimer or its complex with another molecule would reveal the specific atoms involved in non-covalent bonding and the nature of these interactions. This would be particularly valuable in materials science and medicinal chemistry. However, no published NCI analyses for this compound were found.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, it is possible to identify and classify different types of interactions.

For this compound, RDG analysis would be instrumental in identifying and visualizing the weak intramolecular interactions, such as van der Waals forces and potential halogen bonds. The presence of bromine and chlorine atoms introduces the possibility of these specific non-covalent interactions, which can influence the molecule's conformation and crystal packing. The analysis would reveal regions of steric repulsion, typically found in the core of the aromatic rings, as well as attractive van der Waals interactions distributed across the molecule. The strength and nature of these interactions can be qualitatively assessed by the color-coding of the RDG isosurfaces, providing a comprehensive picture of the non-covalent interaction landscape of the molecule.

Interaction Region Indicator (IRI) and IRI-π Analyses

Similar to RDG, the Interaction Region Indicator (IRI) is another function of electron density used to visualize both covalent bonds and non-covalent interactions. IRI analysis can provide a clearer and more detailed picture of the interaction regions within a molecule. A key advantage of IRI is its ability to simultaneously and distinctly represent different types of interactions.

In the context of this compound, an IRI analysis would map out the covalent bonds of the isoquinoline ring system, as well as the carbon-bromine and carbon-chlorine bonds. Furthermore, it would highlight the non-covalent interactions, offering a complementary perspective to RDG analysis.

A specialized extension of this method, IRI-π analysis, focuses specifically on π-electron interactions. For an aromatic system like this compound, this would be particularly insightful. IRI-π analysis could delineate the delocalized π-system across the fused rings and potentially reveal any intramolecular π-stacking interactions if the molecular geometry allows. This level of detail is crucial for understanding the electronic structure and reactivity of the molecule.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding activation energies.

For this compound, computational studies could be employed to investigate the mechanisms of its synthesis or its subsequent reactions. For instance, the bromination and chlorination steps in the synthesis of substituted isoquinolines could be modeled to understand the regioselectivity and reaction kinetics. nih.gov By calculating the energies of different reaction pathways, chemists can predict the most favorable conditions and potential byproducts. These simulations provide a molecular-level understanding of bond-breaking and bond-forming events, which is often difficult to obtain through experimental means alone. nih.govrsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. bohrium.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be achieved with high accuracy using DFT calculations. nih.govnih.govmdpi.commdpi.com These calculations would provide theoretical chemical shift values that, when compared with experimental spectra, can confirm the molecular structure. Discrepancies between predicted and experimental shifts can also highlight conformational effects or the influence of the solvent environment.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated computationally, leading to simulated Infrared (IR) and Raman spectra. osti.govyoutube.comnih.govcardiff.ac.uk These simulations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the C-H, C-N, C-Br, and C-Cl bonds. This detailed vibrational analysis provides a deeper understanding of the molecule's structural and bonding characteristics.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| ¹H and ¹³C NMR Chemical Shifts | Density Functional Theory (DFT) | Confirmation of molecular structure, assignment of signals |

| Infrared (IR) Frequencies | DFT | Vibrational modes, functional group identification |

| Raman Frequencies | DFT | Complementary vibrational modes |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug discovery for predicting the binding of a ligand (like this compound) to the active site of a protein. nih.govresearchgate.net

Molecular docking simulations can provide an estimation of the binding affinity between a ligand and a protein, often expressed as a docking score or a calculated binding free energy. For this compound, these predictions would be crucial in assessing its potential as an inhibitor for various biological targets. By docking the molecule into the active sites of different enzymes or receptors, researchers can prioritize which protein-ligand complexes are most likely to be stable and functionally relevant. semanticscholar.org

The isoquinoline scaffold is present in many molecules that interact with various biological targets. Computational modeling can be used to explore the potential interactions of this compound with specific enzymes and receptors.

Dihydroorotate Dehydrogenase (DHODH): DHODH is an enzyme involved in pyrimidine (B1678525) biosynthesis and is a target for some anticancer and anti-inflammatory drugs. mdpi.com Molecular docking studies could investigate whether this compound can bind to the active site of DHODH. altretamine.comnih.govnih.gov These simulations would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the amino acid residues of the enzyme, providing a rationale for its potential inhibitory activity.

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis and is a target for antibacterial agents. nih.govresearchgate.net Docking simulations could model the binding of this compound to the active site of Tyrosyl-tRNA synthetase, suggesting a possible mechanism for antibacterial activity. researchgate.netnih.gov The bromine and chlorine substituents could potentially form specific halogen bonds with the protein, enhancing binding affinity.

Cytochrome P450 (CYP): The cytochrome P450 family of enzymes is crucial for the metabolism of a vast number of drugs and other xenobiotics. nih.goveurekaselect.comnih.govmdpi.com Computational models can predict whether this compound is likely to be a substrate or an inhibitor of various CYP isoforms. cam.ac.uk Understanding these interactions is vital for predicting the metabolic fate of the compound and its potential for drug-drug interactions.

| Target Enzyme/Receptor | Potential Interaction | Predicted Outcome |

| Dihydroorotate Dehydrogenase (DHODH) | Inhibition of pyrimidine biosynthesis | Anticancer, anti-inflammatory activity |

| Tyrosyl-tRNA Synthetase | Inhibition of protein synthesis | Antibacterial activity |

| Cytochrome P450 (CYP) | Metabolism or inhibition | Prediction of metabolic stability and drug-drug interactions |

Applications in Medicinal Chemistry and Drug Discovery Sar Focus

Structure-Activity Relationship (SAR) Studies of 5-Bromo-1-chloroisoquinoline Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net For isoquinoline (B145761) derivatives, SAR studies involve systematically modifying the core structure to identify which chemical groups and positions are critical for therapeutic effects. This rational approach helps in designing more potent and selective drugs.

For instance, this compound has been utilized as a precursor in the synthesis of potent inhibitors for key cellular targets. It was a key intermediate in the development of RAF kinase inhibitors, which are crucial in cancer therapy. nih.gov Similarly, the related compound 5-bromo-3-chloroisoquinoline was used to synthesize inhibitors of Monopolar Spindle 1 (MPS1) kinase, another important anticancer target. acs.org These examples underscore the utility of the bromo-chloro isoquinoline scaffold in generating targeted therapies.

The presence, type, and position of halogen atoms on the isoquinoline ring significantly influence the compound's biological profile. smolecule.com The specific arrangement of bromine at the 5-position and chlorine at the 1-position in this compound provides a unique electronic and steric configuration that can be exploited for targeted drug design.

Studies on related halogenated quinolines and isoquinolines have demonstrated the critical nature of the halogenation pattern. For example, 6-Bromo-5-nitroquinoline has shown potent antiproliferative activity against various cancer cell lines. nih.gov In the realm of antiviral research, derivatives like 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine have exhibited a broad spectrum of anti-herpes activity, highlighting the importance of the bromine atom at the 5-position. nih.gov The differential activities of isomers, such as 5-bromoisoquinoline (B27571) versus 7-bromo-1-chloroisoquinoline, further confirm that the specific location of halogens is a key determinant of biological function. researchgate.net

| Compound | Halogen(s) and Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Bromo at C6 | Potent antiproliferative activity against cancer cells | nih.gov |

| 5-Bromo-6-azido-5,6-dihydro-2'-deoxyuridine | Bromo at C5 | Broad-spectrum anti-herpes virus activity | nih.gov |

| 7-Bromo-1-chloroisoquinoline | Bromo at C7, Chloro at C1 | Used as a chemical intermediate in various syntheses | researchgate.net |

Beyond the halogen atoms, modifications at other positions of the isoquinoline ring are crucial for optimizing biological activity. SAR studies on a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis revealed important trends. Large substituents were well-tolerated at the 5-position, while an N-methylpiperazine group was the preferred substituent at the 8-position for enhancing potency. nih.gov Furthermore, the chemical linker used to attach side chains at the 7-position significantly impacted the compound's effectiveness, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers. nih.gov

In the context of antiviral agents, research on isoquinolone derivatives targeting the influenza virus showed that modifications on all three rings of the core structure could dramatically alter both antiviral potency and cytotoxicity. nih.gov This demonstrates that a comprehensive SAR analysis, considering substitutions across the entire molecular scaffold, is necessary for developing safe and effective therapeutic agents.

Exploration of Antiviral Activities

The isoquinoline scaffold is a promising framework for the development of novel antiviral drugs. Researchers have identified isoquinoline and its derivatives as inhibitors of various viruses, including influenza and HIV. nih.govmdpi.com

Derivatives of isoquinoline have shown notable efficacy against the Human Immunodeficiency Virus (HIV). One study focused on developing isoquinoline-based antagonists for the CXCR4 receptor, a major co-receptor that HIV uses to enter host cells. mdpi.com By blocking this receptor, these compounds can prevent viral entry, a critical step in the HIV life cycle. The synthesis of these antagonists involved a multi-step process starting from isoquinoline precursors, demonstrating a clear pathway from the core chemical structure to a functional anti-HIV agent. mdpi.com

Further research has linked bromo-substituted heterocyclic compounds to anti-HIV activity. For example, bromotyrosine derivatives have been identified as inhibitors of HIV-1 replication. nih.gov Additionally, 6-bromo-isoquinoline has been used as an intermediate in the synthesis of resveratrol derivatives that were tested for their ability to inhibit HIV-1. nih.gov

| Compound Class | Viral Target/Mechanism | Key Structural Feature | Reference |

|---|---|---|---|

| Isoquinoline-based antagonists | CXCR4 co-receptor (HIV entry) | 1-chloromethyl isoquinoline derivatives | mdpi.com |

| Resveratrol derivatives | HIV-1 replication | Intermediate derived from 6-bromo-isoquinoline | nih.gov |

| Bromotyrosine derivatives | HIV-1 replication | Bromo-substituted aromatic ring | nih.gov |

The mechanisms by which isoquinoline derivatives exert their antiviral effects are varied. As mentioned, one key mechanism in the context of HIV is the antagonism of the CXCR4 co-receptor, which effectively blocks the virus from entering T-cells. mdpi.com

For other viruses, such as influenza, isoquinolone derivatives have been found to inhibit the virus's polymerase activity. nih.gov This action targets the viral genome replication step, preventing the virus from multiplying within the host cell. The identification of such specific molecular targets is crucial for understanding how these compounds work and for designing next-generation antivirals with improved efficacy. nih.gov

Investigation of Anticancer Properties

This compound and related structures are highly relevant in the field of oncology research, primarily serving as key intermediates for the synthesis of potent anticancer agents. chemimpex.com The unique reactivity of this scaffold allows for its incorporation into molecules designed to inhibit specific pathways that drive cancer cell growth and proliferation. smolecule.com

Several studies highlight its utility. It has been used to create inhibitors of RAF kinases, enzymes that are part of a signaling pathway frequently overactive in many cancers, including melanoma. nih.gov A structurally similar compound, 5-bromo-3-chloroisoquinoline, was instrumental in developing inhibitors for MPS1 kinase, a protein essential for proper cell division, making it an attractive target for cancer therapy. acs.org The broader class of quinoline derivatives has also been extensively studied, with compounds like 6-Bromo-5-nitroquinoline showing significant antiproliferative activity against human adenocarcinoma and other cancer cell lines. nih.gov These findings collectively establish bromo-substituted isoquinolines as a valuable pharmacophore in the discovery of new anticancer drugs.

| Starting Compound | Target/Application | Cancer Cell Line Examples | Reference |

|---|---|---|---|

| This compound | RAF Kinase Inhibitors | Melanoma, other solid tumors | nih.gov |

| 5-Bromo-3-chloroisoquinoline | MPS1 Kinase Inhibitors | General cancer therapy | acs.org |

| 6-Bromo-5-nitroquinoline | Antiproliferative Agent | HT29 (human adenocarcinoma), C6 (rat glioblastoma), HeLa (human cervical cancer) | nih.gov |

In-depth Analysis of this compound in Medicinal Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research data corresponding to the biological activities of the chemical compound this compound within the scope of the requested topics. The areas of interest included its applications in medicinal chemistry with a focus on Structure-Activity Relationship (SAR), particularly its antiproliferative effects, induction of apoptosis, antimicrobial activities, and enzyme interaction studies.

Extensive searches for primary research articles, and reviews in reputable scientific databases have not yielded any studies that specifically investigate the efficacy of this compound in the following areas: